molecular formula C19H14ClN3O3S B2517698 2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251672-11-3

2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2517698
CAS No.: 1251672-11-3
M. Wt: 399.85
InChI Key: WZPSSDDEAXWGFG-UHFFFAOYSA-N
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Description

2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H14ClN3O3S and its molecular weight is 399.85. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthetic Methodologies and Potential Biological Activities

An improved synthetic approach for derivatives related to the target compound has been reported, focusing on the production of potential anticancer and anti-HIV agents through the reaction with various nucleophiles. This method emphasizes the rapid reactions at room temperature, highlighting the challenges in purification due to insolubility in common organic solvents and the instability of the resulting heterocycles, which decompose with the opening of the 1,2,4-thiadiazine ring (Jashari et al., 2007).

Another study detailed the synthesis of formazans as antimicrobial agents from a Mannich base derivative, showcasing the application of these chemical frameworks in developing compounds with moderate antimicrobial activity against various pathogens (Sah et al., 2014).

Catalytic Applications and Green Chemistry

The use of related compounds as efficient and homogeneous catalysts for the synthesis of diverse heterocyclic compounds under aqueous conditions was explored, demonstrating advantages such as high yields, short reaction times, and compliance with green chemistry protocols (Khazaei et al., 2015).

Structural Analysis and Electronic Properties

The structural and molecular analysis of benzothiazine derivatives reveals their stabilization by intramolecular hydrogen bonds, with certain derivatives forming dimeric pairs through intermolecular interactions. These findings contribute to the understanding of the structural preferences of these compounds and their potential interactions in biological systems (Siddiqui et al., 2008).

Electromaterials and Optical Properties

Research into the implementation of related heterocycles in semiconducting polymers for optoelectronic applications highlights the versatility of these structures. The study discusses the synthesis of new polymers with high-performance characteristics, such as hole mobilities and power conversion efficiencies, demonstrating the potential of these materials in transistors and solar cells (Chen et al., 2016).

Mechanism of Action

Properties

IUPAC Name

2-benzyl-4-(3-chlorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c20-15-8-4-9-16(12-15)23-18-17(10-5-11-21-18)27(25,26)22(19(23)24)13-14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPSSDDEAXWGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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